molecular formula C14H18FN5O2S B2446259 N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-fluorobenzenesulfonamide CAS No. 921125-40-8

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-fluorobenzenesulfonamide

Cat. No. B2446259
CAS RN: 921125-40-8
M. Wt: 339.39
InChI Key: KAAHRFHDAMSEDL-UHFFFAOYSA-N
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Description

Tetrazole derivatives, such as N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)benzamide, have gained significant attention due to their wide utilization in numerous fields such as medicine, pharmacology, and as potential explosives and rockets propellant components based on their high energy properties .


Synthesis Analysis

While specific synthesis methods for your compound are not available, similar compounds like 1,5-disubstituted tetrazoles have been synthesized using a Ugi-azide four-component reaction . This involves an aldehyde, different amines, isocyanides, and Trimethylsilylazide (TMSN3) as an azide source .

Scientific Research Applications

COX-2 Inhibition and Anti-inflammatory Properties

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-fluorobenzenesulfonamide, through its derivatives, has been identified as a potent and selective inhibitor of the COX-2 enzyme. This enzyme is critical in the inflammatory process and is a target for anti-inflammatory drugs. Research by Hashimoto et al. (2002) demonstrated that the introduction of a fluorine atom into sulfonamide derivatives increases COX-2 selectivity, leading to the development of a highly selective and orally active COX-2 inhibitor, JTE-522, which shows promise for the treatment of rheumatoid arthritis, osteoarthritis, and acute pain (Hashimoto et al., 2002).

Anticancer Activity

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-fluorobenzenesulfonamide derivatives have been explored for their anticancer potential. For instance, JTE-522 has been shown to inhibit cell proliferation and induce apoptosis in human endometrial cancer cell lines, highlighting its therapeutic potential against cancer. The mechanism involves the down-regulation of COX-2 expression and modulation of cell cycle regulatory proteins, indicating a multifaceted approach to cancer treatment (Li et al., 2002).

Molecular Structure and Interaction Studies

The compound's derivatives have been utilized in various studies to understand molecular interactions, crystal structures, and drug design principles. Investigations into the crystal structures of closely related sulfonamides have provided insights into intermolecular interactions and packing patterns, which are essential for designing drugs with improved efficacy and stability (Suchetan et al., 2016).

properties

IUPAC Name

N-[(1-cyclohexyltetrazol-5-yl)methyl]-3-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FN5O2S/c15-11-5-4-8-13(9-11)23(21,22)16-10-14-17-18-19-20(14)12-6-2-1-3-7-12/h4-5,8-9,12,16H,1-3,6-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAAHRFHDAMSEDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=NN=N2)CNS(=O)(=O)C3=CC=CC(=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-fluorobenzenesulfonamide

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